molecular formula C25H36ClNO3 B5053717 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride

Cat. No.: B5053717
M. Wt: 434.0 g/mol
InChI Key: PJUULRQQJRRHSI-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a dimethyloxan ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dimethyloxan ring, the introduction of the benzyl group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO3.ClH/c1-24(2)19-25(13-14-29-24,15-20-7-5-4-6-8-20)22(18-27)17-26-16-21-9-11-23(28-3)12-10-21;/h4-12,22,26-27H,13-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUULRQQJRRHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC2=CC=CC=C2)C(CNCC3=CC=C(C=C3)OC)CO)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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